![molecular formula C16H18N4OS2 B5548110 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

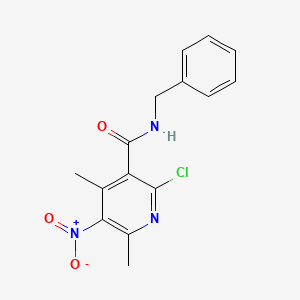

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

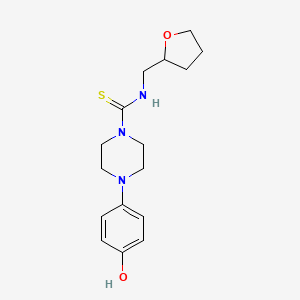

The compound you mentioned contains several key components including a pyrazole ring and a thiazole ring . Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Applications De Recherche Scientifique

Knoevenagel Condensation Products in Anticancer Agents Development

Knoevenagel condensation has emerged as a significant synthetic route for creating biologically active molecules, with numerous products demonstrating remarkable anticancer activity. This reaction's adaptability, involving various pharmacophoric aldehydes and active methylenes, has facilitated the development of a diverse chemical compound library. The anticancer efficacy of these compounds, often in nanomolar to micromolar ranges, targets DNA, microtubules, and various kinases, highlighting the potential of Knoevenagel condensation products in drug discovery and the significance of functionalities involved in enhancing drug development processes (Tokala, Bora, & Shankaraiah, 2022).

Unveiling New Chemical Rearrangements

Research into the synthesis of novel functionalized heteroaromatic compounds has revealed new chemical rearrangements and corrected several erroneous structural assignments in the literature. Discoveries include novel rearrangements and the identification of previously incorrect molecule structures, emphasizing the complexity and potential for innovation within organic synthesis. These findings underscore the importance of advanced analytical techniques in verifying compound structures and the ongoing need for rigorous synthesis methods (Moustafa et al., 2017).

Synthesis of Heterocycles for Anticancer Applications

The synthesis of pyrazoline derivatives, a class of compounds known for their biological activity, is a promising area of research for developing new anticancer agents. Pyrazoline's inherent reactivity and electronic properties make it an attractive scaffold for creating compounds with significant anticancer activity. The exploration of pyrazoline derivatives through various synthetic methods highlights the compound's potential as a pharmacological moiety in cancer treatment, encouraging further investigation into its therapeutic applications (Ray et al., 2022).

Exploration of Pyrazolines in Pharmaceutical Chemistry

Pyrazolines play a crucial role in pharmaceutical chemistry, serving as a pharmacophore in numerous biologically active compounds. The synthesis of pyrazoline derivatives has been extensively explored for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The success of pyrazoline COX-2 inhibitors highlights the importance of this heterocycle in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS2/c1-19(7-3-5-12-9-17-20(2)10-12)16(21)13-11-23-15(18-13)14-6-4-8-22-14/h4,6,8-11H,3,5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNFHELINLFFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCN(C)C(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)